tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 3-methylbenzo[b]thiophene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete esterification .
Analyse Chemischer Reaktionen
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
3-Methylbenzo[b]thiophene-2-carboxylic acid: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.
tert-Butyl 2-methylbenzo[b]thiophene-3-carboxylate: Isomeric compound with different substitution pattern, which can lead to different chemical reactivity and biological activity.
Ethyl 3-methylbenzo[b]thiophene-2-carboxylate: Similar ester derivative but with an ethyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Eigenschaften
Molekularformel |
C14H16O2S |
---|---|
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
tert-butyl 3-methyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H16O2S/c1-9-10-7-5-6-8-11(10)17-12(9)13(15)16-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
AWIMYVFIHFIVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.